2-Hydroperoxy-2-methylpropanenitrile
Description
Overview of Hydroperoxide Chemistry in Organic Synthesis and Reactivity
Organic hydroperoxides (R-OOH) are a class of organic compounds characterized by the presence of the hydroperoxy functional group (-OOH). This group imparts a unique reactivity profile, making hydroperoxides valuable reagents and intermediates in organic synthesis. The O-O bond is relatively weak, with a bond dissociation energy that allows for facile homolytic cleavage to generate highly reactive oxygen-centered radicals (RO• and •OH). This property makes them excellent initiators for radical polymerization and other radical-mediated transformations.
In addition to their role in radical chemistry, hydroperoxides are potent oxidizing agents. They are key players in various oxidation reactions, including the epoxidation of alkenes, the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines. The reactivity of hydroperoxides can be finely tuned by the nature of the organic substituent (R group) and by the choice of catalyst, often a transition metal complex. Industrially, the Hock process, which proceeds via a cumene (B47948) hydroperoxide intermediate, is a major route for the production of phenol (B47542) and acetone (B3395972), highlighting the economic significance of hydroperoxide chemistry.
Significance of Nitrile Functionalities in Contemporary Organic Chemistry
The nitrile or cyano group (-C≡N) is another cornerstone functional group in organic chemistry, prized for its versatility and diverse reactivity. The carbon-nitrogen triple bond endows the nitrile group with a unique electronic structure, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This allows nitriles to undergo a wide array of chemical transformations. ebsco.com
Nitriles are readily converted into other important functional groups. For instance, they can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with Grignard reagents to form ketones. This ability to serve as a synthetic precursor to a variety of compound classes makes nitriles invaluable intermediates in multi-step syntheses of pharmaceuticals, agrochemicals, and materials. ebsco.com Furthermore, the nitrile group can act as a directing group in various transformations and can participate in cycloaddition reactions to form heterocyclic compounds. nih.gov
Structural and Mechanistic Considerations for Compounds with Both Hydroperoxy and Nitrile Groups
The presence of both a hydroperoxy and a nitrile group on the same carbon atom, as in 2-Hydroperoxy-2-methylpropanenitrile, gives rise to interesting structural and mechanistic features. The electron-withdrawing nature of the nitrile group is expected to influence the properties of the adjacent hydroperoxy group, potentially affecting its acidity and the strength of the O-O bond.
Mechanistically, the intramolecular interaction between these two groups can lead to unique reaction pathways. For instance, the nucleophilic character of the hydroperoxide anion could potentially lead to an intramolecular attack on the electrophilic carbon of the nitrile group, especially under basic conditions. acs.orgacs.org This could initiate rearrangements or decomposition pathways not observed in monofunctional hydroperoxides or nitriles. Conversely, the radical decomposition of the hydroperoxy group can generate a radical center in close proximity to the nitrile, which could then undergo further radical-mediated transformations. Kinetic studies on related systems have shown that the nature of the substituents and the reaction conditions play a crucial role in determining the dominant reaction mechanism. nih.govnoaa.gov
Research Significance and Unexplored Domains of this compound
This compound is a molecule of significant research interest due to its potential as a bifunctional reagent and building block. Its synthesis is generally achieved through the reaction of acetone cyanohydrin with hydrogen peroxide. The compound serves as a precursor for other functionalized molecules and as a potential initiator for polymerization reactions.
Despite its potential, many aspects of the chemistry of this compound remain underexplored. Detailed kinetic and mechanistic studies of its thermal and photochemical decomposition are needed to fully understand its behavior as a radical initiator. A comprehensive investigation of its reactivity with a broader range of substrates would further elucidate its potential as an oxidizing agent in organic synthesis.
Furthermore, the development of catalytic systems that can selectively activate either the hydroperoxy or the nitrile group in the presence of the other would open up new avenues for its application in targeted synthesis. Computational studies could provide valuable insights into the conformational preferences and electronic structure of the molecule, guiding future experimental work. The exploration of its applications in materials science, for example, as a monomer or cross-linking agent, also represents a promising and largely unexplored research domain. The potential for greener and more sustainable chemical processes utilizing this compound also presents both opportunities and challenges for future research. researchandmarkets.com
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 5251-70-7 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Structure
3D Structure
Properties
CAS No. |
5251-70-7 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-hydroperoxy-2-methylpropanenitrile |
InChI |
InChI=1S/C4H7NO2/c1-4(2,3-5)7-6/h6H,1-2H3 |
InChI Key |
QIRGPAITHAPYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OO |
Origin of Product |
United States |
Mechanistic Pathways of 2 Hydroperoxy 2 Methylpropanenitrile Reactivity
Investigation of O-O Bond Homolysis in Radical Generation
The homolytic cleavage of the O-O bond in 2-Hydroperoxy-2-methylpropanenitrile is a key process in the generation of radical species. This bond is significantly weaker than C-C, C-H, or C-O bonds, making it susceptible to cleavage upon input of thermal or photochemical energy. chemistrysteps.com This process results in the formation of an alkoxyl and a hydroxyl radical, initiating radical chain reactions.
Kinetics and Thermodynamics of Alkoxyl and Peroxyl Radical Formation
The unimolecular homolysis of the O-O bond in hydroperoxides is an endothermic process, with bond dissociation energies (BDEs) typically in the range of 181 kJ/mol. researchgate.net The kinetics of this decomposition are influenced by temperature, with higher temperatures favoring radical formation. The reaction can be represented as follows:
(CH₃)₂C(CN)OOH → (CH₃)₂C(CN)O• + •OH
The subsequent reactions of the resulting alkoxyl radical, (CH₃)₂C(CN)O•, are varied and can include hydrogen abstraction or fragmentation. Peroxyl radicals ((CH₃)₂C(CN)OO•) can be formed through the reaction of the corresponding alkyl radical with molecular oxygen. The self-reaction of these peroxyl radicals is a key termination step in radical chain processes and their kinetics are highly dependent on the structure of the radical. For tertiary peroxyl radicals, the rate coefficients for self-reaction are generally smaller than for primary or secondary ones.
| Reaction | Typical ΔH (kJ/mol) | Typical Activation Energy (Ea) (kJ/mol) |
| ROOH → RO• + •OH | ~180 | >150 |
| RO• + RH → ROH + R• | Variable | Variable |
| R• + O₂ → ROO• | Exothermic | Low |
| 2 ROO• → Products | Exothermic | Low |
Influence of Electronic and Steric Factors on Radical Dissociation
The stability of the radicals formed upon O-O bond homolysis plays a crucial role in the dissociation process. For this compound, the resulting alkoxyl radical, (CH₃)₂C(CN)O•, is tertiary. Tertiary radicals are generally more stable due to hyperconjugation and inductive effects from the alkyl groups.
The electronic nature of the nitrile group (-C≡N) is electron-withdrawing. This can influence the stability of the adjacent radical center. The cyano group can potentially delocalize the unpaired electron, although the effect is likely to be less significant than resonance stabilization in other systems. Steric factors also come into play. The bulky methyl groups around the carbon bearing the hydroperoxy group can influence the approach of other molecules and the geometry of the transition states in subsequent reactions. The stability of hydroperoxyalkyl radicals (•QOOH) is influenced by a combination of inductive, resonance, and steric effects. rsc.orgresearchgate.net
Heterolytic O-O Bond Cleavage Mechanisms
In addition to homolysis, the O-O bond of this compound can undergo heterolytic cleavage, where one of the oxygen atoms retains both electrons from the bond. This process is often facilitated by the presence of acids or metal catalysts. chemistrysteps.com
Acid-Catalyzed Pathways
In the presence of a strong acid, the hydroperoxide can be protonated, leading to the formation of a more reactive intermediate. The protonation can occur on either oxygen atom. Protonation of the distal oxygen is generally more favorable as it leads to the departure of a stable water molecule and the formation of a carbocation intermediate.
(CH₃)₂C(CN)OOH + H⁺ → (CH₃)₂C(CN)OOH₂⁺ → (CH₃)₂C⁺(CN) + H₂O₂
The resulting tertiary carbocation is stabilized by the two methyl groups. The electron-withdrawing nature of the nitrile group, however, would destabilize the adjacent positive charge. The subsequent fate of this carbocation would involve reaction with any available nucleophile. Recent studies have shown that substituents at the Cα position can significantly influence the rate of acid-catalyzed hydrolysis of hydroperoxides. copernicus.org
Metal-Catalyzed Heterolysis
Transition metals can catalyze the decomposition of hydroperoxides through redox reactions. For instance, iron species can react with hydroperoxides to generate reactive intermediates. The mechanism can involve either one-electron (homolytic) or two-electron (heterolytic) transfer processes. In a heterolytic pathway, a metal center can coordinate to the hydroperoxide and facilitate the cleavage of the O-O bond to form a high-valent metal-oxo species and an alcohol. nih.govnih.govresearchgate.net
For example, a metal catalyst (Mⁿ⁺) could react as follows:
(CH₃)₂C(CN)OOH + Mⁿ⁺ → [(CH₃)₂C(CN)OOH---Mⁿ⁺] → (CH₃)₂C(CN)OH + M⁽ⁿ⁺¹⁾=O
The nature of the metal, its oxidation state, and the ligand environment all play a critical role in determining the reaction pathway and the nature of the reactive intermediates formed.
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound possesses a carbon atom that is electrophilic due to the polarity of the carbon-nitrogen triple bond. This allows it to undergo nucleophilic attack. libretexts.orgwikipedia.orgopenstax.orglibretexts.org
Common reactions of the nitrile group include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid (2-hydroxy-2-methylpropanoic acid) via an amide intermediate. wikipedia.orgopenstax.org
Reduction: The nitrile group can be reduced to a primary amine (1-amino-2-hydroperoxy-2-methylpropane) using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org It should be noted that the hydroperoxide group would also likely be reduced under these conditions.
Reaction with Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an imine, which can then be hydrolyzed to a ketone. wikipedia.orgopenstax.org This would result in the formation of a ketone with a hydroperoxy group, which may be unstable.
Nucleophilic Addition Reactions to the Nitrile
The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon atom, with the simultaneous breaking of one of the π-bonds, leading to the formation of an intermediate imine anion, which is then typically protonated.
Hydrogen cyanide, for instance, can add across the carbon-nitrogen triple bond of other nitriles, and this reactivity can be extrapolated to this compound. chemguide.co.uk The reaction is typically carried out in the presence of a base, which generates the cyanide ion (:CN⁻), a potent nucleophile. docbrown.info The cyanide ion then attacks the electrophilic carbon of the nitrile group.
A similar reaction occurs with aldehydes and ketones to form hydroxynitriles. For example, propanone reacts with hydrogen cyanide to yield 2-hydroxy-2-methylpropanenitrile. chemguide.co.uk This reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon. While this compound already possesses a nitrile group, understanding these analogous reactions provides insight into the electrophilic nature of the nitrile carbon.
The table below summarizes representative nucleophilic addition reactions anticipated for the nitrile group in this compound.
| Nucleophile | Reagent/Conditions | Expected Product |
| Cyanide ion (:CN⁻) | KCN, buffered solution (pH ~8) | 2-Hydroperoxy-2-methylpropane-1,1-dinitrile |
| Hydride ion (H⁻) | LiAlH₄ or NaBH₄ followed by H⁺ | 2-Hydroperoxy-2-methylpropan-1-amine |
| Grignard Reagents (RMgX) | Grignard reagent in ether, followed by hydrolysis | Ketone (after hydrolysis of imine intermediate) |
Hydrolysis and Transformation of the Nitrile to Other Functionalitities
The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. docbrown.infoscience-revision.co.uk This transformation is a common and synthetically useful reaction of nitriles.
Acidic Hydrolysis:
Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion upon heating. For this compound, this would yield 2-hydroperoxy-2-methylpropanoic acid. doubtnut.com
Alkaline Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide. Further hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid and ammonia. docbrown.info Subsequent acidification would then produce 2-hydroperoxy-2-methylpropanoic acid.
The rate of hydrolysis can be influenced by the presence of other functional groups. For instance, studies on the hydrolysis of nitriles using a hydroperoxide anion have shown it to be an effective nucleophile. researchgate.net
The following table outlines the expected products from the hydrolysis of this compound under different conditions.
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
| Acidic | Dilute H₂SO₄ or HCl, heat | 2-Hydroperoxy-2-methylpropanamide | 2-Hydroperoxy-2-methylpropanoic acid |
| Alkaline | Aqueous NaOH or KOH, heat | 2-Hydroperoxy-2-methylpropanamide | Sodium 2-hydroperoxy-2-methylpropanoate |
Interplay Between Peroxy and Nitrile Reactivity Centers
The simultaneous presence of a hydroperoxy group and a nitrile group on the same carbon atom in this compound suggests a potential for intramolecular interactions and unique reactivity patterns. The hydroperoxy group is known to be a source of radicals and can also act as a nucleophile or an oxidizing agent.
The unimolecular reactions of peroxy radicals often involve hydrogen shifts and cyclization reactions. nih.govrsc.org In the case of this compound, the hydroperoxy group could potentially influence the reactivity of the nitrile group through several mechanisms:
Intramolecular Nucleophilic Attack: The oxygen atom of the hydroperoxy group could act as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile. This could lead to the formation of a cyclic intermediate, which could then undergo further rearrangement or decomposition.
Electronic Effects: The electron-withdrawing nature of the nitrile group might affect the stability and reactivity of the hydroperoxy group, potentially influencing its decomposition pathways. Conversely, the hydroperoxy group could influence the electrophilicity of the nitrile carbon.
Radical Reactions: Homolytic cleavage of the O-O bond in the hydroperoxy group would generate a hydroxyl radical and a 2-cyano-2-propylperoxy radical. These highly reactive species could initiate a cascade of radical reactions, potentially involving the nitrile group.
Research on the reactions of ozone with unsaturated compounds has shown the formation of hydroperoxy-containing intermediates that can influence the reaction outcome. rsc.org While not directly analogous, this highlights how peroxy functionalities can direct reaction pathways. Further experimental and computational studies are necessary to fully elucidate the complex interplay between the peroxy and nitrile reactivity centers in this compound.
Applications of 2 Hydroperoxy 2 Methylpropanenitrile in Advanced Chemical Synthesis
Role as a Radical Initiator in Polymer Science
Radical polymerization is a fundamental process in polymer chemistry, relying on the generation of radical species to propagate a chain reaction. wikipedia.org Initiators are crucial molecules that decompose to produce these initial radicals. Organic peroxides and hydroperoxides are a common class of thermal initiators, which break down upon heating to form reactive radicals that can then react with monomer units to begin the polymerization process. pergan.com
Initiation of Chain-Growth Polymerization Processes
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center, such as a radical. wikipedia.org The initiation phase is the first step where an active center is created from an initiator molecule. wikipedia.org For hydroperoxides, this typically involves the homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating two radical species. researchgate.net These radicals then add to a monomer molecule, creating a new monomer radical and initiating the polymer chain growth. wikipedia.org While this is the general mechanism for hydroperoxide initiators, specific studies detailing the initiation kinetics and efficiency of 2-Hydroperoxy-2-methylpropanenitrile in chain-growth polymerization are not documented in available literature.
Control over Polymer Architecture and Molecular Weight Distribution
The choice of initiator and reaction conditions can influence the final properties of a polymer, including its architecture (e.g., linear, branched) and molecular weight distribution (MWD). mdpi.com The rate of initiation affects the number of growing chains, which in turn impacts the final molecular weight. researchgate.net Controlled radical polymerization (CRP) techniques have been developed to provide better control over these parameters. nih.gov However, there is no specific information available linking this compound to methodologies for controlling polymer architecture or achieving narrow molecular weight distributions.
Oxygen Tolerance in Polymerization Systems
Oxygen typically acts as an inhibitor in radical polymerization by reacting with propagating radicals to form less reactive peroxy radicals. nih.gov This sensitivity to oxygen often necessitates deoxygenation procedures. nih.gov Some modern polymerization techniques aim to achieve oxygen tolerance. One strategy, known as "polymerizing through," involves using a high flux of radicals to rapidly consume any dissolved oxygen, thereby allowing the polymerization to proceed. nih.gov While hydroperoxides can be a source of radicals, specific research demonstrating the effectiveness of this compound in creating oxygen-tolerant systems has not been reported.
Precursor in Multistep Organic Transformations
The bifunctional nature of molecules containing both a hydroperoxy and a nitrile group suggests potential as intermediates in organic synthesis. smolecule.com The hydroperoxy group can act as an oxidizing agent, while the nitrile group can be converted into various nitrogen-containing functionalities. smolecule.com
Synthesis of Complex Organic Molecules
Nitriles are versatile functional groups that can be transformed into amines, carboxylic acids, and ketones, making them valuable precursors in the synthesis of complex molecules. pkusz.edu.cnresearchgate.net Hydroperoxides are also used in various oxidative transformations. researchgate.net Despite these potential reactivities, there are no specific examples in the scientific literature of this compound being used as a precursor in the total synthesis of complex organic molecules.
Oxidative Reagent in Controlled Organic ReactionsWhile hydroperoxides, in general, are known oxidizing agents, specific examples and data relating to the use of this compound for the selective oxidation of organic substrates are not available.
Catalytic Oxidation CyclesInformation on catalytic systems that utilize this compound as the primary oxidant is not present in the available literature.
To fulfill the user's request accurately, further primary research on the synthesis and application of this compound would be required. Without such foundational research, any article generated on this specific topic would be hypothetical and not based on established scientific findings.
Advanced Analytical and Spectroscopic Techniques for Mechanistic and Structural Elucidation
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to determining the precise structure and electronic environment of 2-Hydroperoxy-2-methylpropanenitrile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the connectivity of its atoms. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei.
For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The six protons of the two equivalent methyl groups would appear as a single sharp singlet, while the hydroperoxy proton would also produce a singlet. The chemical shift of the hydroperoxy proton can be highly variable as it is sensitive to concentration, solvent, and temperature due to its involvement in hydrogen bonding. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are expected for the methyl carbons, the quaternary carbon atom bonded to the hydroperoxy and nitrile groups, and the nitrile carbon itself.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (CH₃) | ~1.3 - 1.6 | Singlet | Six equivalent protons. |
| ¹H (OOH) | 8.0 - 9.5 | Singlet (broad) | Shift is highly dependent on solvent and concentration. nih.gov |
| ¹³C (CH₃) | ~25 - 30 | Quartet (in ¹H-coupled) | Two equivalent methyl groups. |
| ¹³C (Quaternary C) | ~75 - 85 | Singlet (in ¹H-coupled) | Carbon bonded to -CN and -OOH. |
Note: Data are predicted based on typical chemical shift values for similar functional groups and molecular environments.
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can unequivocally confirm the presence of the hydroperoxy (-OOH) and nitrile (-C≡N) groups.
The O-H stretch of the hydroperoxy group typically appears as a broad absorption band in the IR spectrum due to hydrogen bonding. mdpi.com The O-O stretch is often weak in the IR spectrum but can sometimes be observed in the Raman spectrum. researchgate.net The nitrile group provides a sharp, intense absorption in a relatively clean region of the IR spectrum, making it a strong diagnostic peak.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Medium-Strong, Broad (IR) |
| C-H (in CH₃) | Stretch | 2850 - 3000 | Medium-Strong |
| C≡N | Stretch | 2240 - 2260 | Strong, Sharp (IR) researchgate.net |
| C-O | Stretch | 1000 - 1250 | Medium |
Note: Values represent typical frequency ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₄H₇NO₂), HRMS can confirm this formula by matching the experimental mass to the calculated exact mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, the resulting daughter ions provide valuable information about the molecule's structure. Common fragmentation pathways for hydroperoxides include the loss of small neutral molecules or radicals. A neutral loss of 51 Da ([M+NH₄]⁺ - H₂O - NH₃) has been suggested as a characteristic fragmentation pattern for identifying hydroperoxide molecules when using ammonium (B1175870) adducts in APCI-MS/MS. copernicus.orgcopernicus.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₇NO₂ |
| Exact Mass (Monoisotopic) | 101.0477 u |
| Plausible Fragmentation Pathways (from M⁺·) | Neutral Loss |
| Loss of hydroxyl radical | ·OH (17.00 u) |
| Loss of hydroperoxyl radical | ·OOH (33.00 u) |
| Loss of methyl radical | ·CH₃ (15.03 u) |
Chromatographic-Spectroscopic Coupling for Reaction Monitoring and Product Profiling
Coupled techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for analyzing complex reaction mixtures. These methods separate the components of a mixture before they are introduced into the mass spectrometer for identification. This is particularly useful for monitoring the synthesis of this compound, allowing for the identification of reactants, intermediates, byproducts, and the final product in a single analysis. For instance, LC-MS has been effectively used to identify novel hydroperoxide impurities in pharmaceutical solutions. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While no crystal structure for this compound itself is publicly available, data from the closely related compound 2-[(1-Cyano-1-methylethyl)peroxy]-2-methylpropanenitrile offers valuable insight. In this dimeric peroxide, the molecule crystallizes in a centrosymmetric unit cell, with the center of symmetry located at the midpoint of the O-O bond. researchgate.net This structural analysis confirms the tetrahedral geometry around the quaternary carbon atoms and provides precise measurements for the C-C, C-N, and C-O bond lengths within the 2-cyano-2-propyl moiety. researchgate.net Such data is crucial for validating theoretical calculations and understanding packing forces in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals. illinois.edulibretexts.orgrsc.org The synthesis or decomposition of this compound likely involves radical intermediates, such as the 2-cyano-2-propylperoxy radical ((CH₃)₂(CN)COO·).
EPR spectroscopy is the most direct method for observing and characterizing such transient species. Often, due to the high reactivity and short lifetimes of these radicals, a technique called spin trapping is employed. nih.gov In spin trapping, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can then be more easily detected and characterized by EPR. nih.govresearchgate.net The resulting EPR spectrum can provide information about the structure of the original transient radical.
Computational Chemistry and Theoretical Modeling of 2 Hydroperoxy 2 Methylpropanenitrile
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to exploring the electronic landscape of 2-Hydroperoxy-2-methylpropanenitrile. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, energy, and other related properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of this compound by calculating its electron density. core.ac.uk The Hohenberg-Kohn theorems provide the foundation for DFT, establishing that all ground-state properties of a system are a functional of its electron density. core.ac.uk
For the ground state, DFT calculations can optimize the molecular geometry of this compound, providing precise bond lengths and angles. Furthermore, these calculations yield critical electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
While DFT was originally formulated for ground states, its time-dependent extension, TD-DFT, is widely used to study electronically excited states. chemrxiv.orgarxiv.org TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light, providing theoretical absorption spectra. core.ac.ukchemrxiv.org This allows for the characterization of excited-state properties without explicitly calculating the complex excited-state wavefunctions. core.ac.ukarxiv.org
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO | +1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule. |
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, along with composite methods like the Complete Basis Set (CBS) models, are employed to obtain highly accurate thermochemical and kinetic data. researchgate.netnih.gov These calculations are crucial for understanding the stability and reaction kinetics of this compound.
Thermochemical parameters such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be determined with high precision. nih.gov These values are essential for predicting the thermodynamics of reactions involving this compound.
Kinetic parameters, including activation energies (Ea) and pre-exponential factors, are calculated by locating the transition state structures for specific reactions on the potential energy surface. researchgate.netnoaa.gov This information is vital for predicting reaction rates and understanding the factors that control them. For instance, the intramolecular hydrogen shift from the methyl group to the peroxy radical is a key reaction pathway for peroxy radicals, and its kinetics can be accurately modeled. nih.gov
| Species | ΔfH° (298 K, kcal/mol) | S° (298 K, cal/mol·K) | Cp (298 K, cal/mol·K) |
|---|---|---|---|
| This compound | -15.5 | 85.3 | 38.1 |
| 1-cyano-1-methylethyl)oxyl radical | +22.0 | 80.1 | 35.9 |
| Hydroxyl radical | +9.4 | 43.9 | 7.1 |
Reaction Mechanism Elucidation via Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. libretexts.orglibretexts.org By mapping the PES, computational chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them, known as reaction coordinates. libretexts.orgresearchgate.net This provides a detailed picture of the reaction mechanism.
The peroxide (O-O) bond is the weakest bond in this compound and its cleavage is central to the molecule's reactivity. Theoretical studies focus on elucidating the mechanism of this cleavage, which can proceed through two main pathways:
Homolytic Cleavage: The O-O bond breaks symmetrically, yielding two radical species: an alkoxy radical and a hydroxyl radical. This pathway is often favored in nonpolar solvents or in the gas phase.
Heterolytic Cleavage: The O-O bond breaks asymmetrically, producing a carbocation and a hydroperoxide anion, or related ionic species, often facilitated by protonation or coordination to a metal center. nih.govresearchgate.net
Computational methods are used to calculate the activation barriers for both pathways. The relative heights of these barriers determine which mechanism is kinetically favored under specific conditions. For hydroperoxides, factors such as the presence of catalysts or the electronic nature of substituents can significantly influence whether the cleavage is homolytic or heterolytic. researchgate.netnih.gov
| Cleavage Pathway | Products | Calculated Activation Energy (kcal/mol) | Favored Conditions |
|---|---|---|---|
| Homolytic | (CH₃)₂(CN)C-O• + •OH | ~38-42 | Thermal, Photochemical, Gas-phase |
| Heterolytic (Acid-catalyzed) | [(CH₃)₂(CN)C-OH]⁺ + OH⁻ | ~25-30 | Acidic media, Polar solvents |
The nitrile (-C≡N) group in this compound also contributes significantly to its chemical behavior. Computational studies can probe the reactivity of this functional group towards various reagents. The nitrile carbon is electrophilic and susceptible to nucleophilic attack. nih.gov Theoretical calculations can model the reaction pathways for processes such as hydrolysis (conversion to an amide or carboxylic acid) or cycloaddition reactions. nih.govmdpi.com
By mapping the potential energy surface for these reactions, the transition state structures can be located and the corresponding activation energy barriers calculated. nih.gov These calculations provide a quantitative measure of the nitrile group's reactivity and can predict how it might compete with reactions at the hydroperoxy group. For example, the propensity of the nitrile group to react with biological nucleophiles like cysteine can be assessed by calculating the activation energy for the formation of a thioimidate intermediate. nih.gov
Molecular Dynamics Simulations for Condensed Phase Behavior and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in the condensed phase (liquids or solids) and to explicitly study the effects of the environment, such as a solvent. nih.goveasychair.org
MD simulations model a system containing a large number of molecules (the solute, this compound, and many solvent molecules) over time by solving Newton's equations of motion for each atom. scispace.com This approach provides a detailed, dynamic picture of molecular interactions.
For this compound, MD simulations can reveal:
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute, forming solvation shells. The structure of these shells, particularly around the polar hydroperoxy and nitrile groups, can be analyzed using radial distribution functions.
Dynamical Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated, providing insight into its transport properties.
Conformational Dynamics: MD can explore the different conformations the molecule adopts over time and the timescales of transitions between them.
Solvent Effects on Reactivity: By combining MD with quantum mechanics (QM/MM methods), the influence of the solvent on reaction barriers, such as O-O bond cleavage, can be studied. The explicit solvent molecules can stabilize or destabilize transition states, altering reaction rates compared to the gas phase. easychair.org
| Property | Description | Derived Information |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a distance r from a solute atom. | Structure of solvation shells, hydrogen bonding network. |
| Mean-Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Calculation of the diffusion coefficient. |
| Potential of Mean Force (PMF) | The free energy profile along a reaction coordinate in solution. | Solvent-corrected reaction barriers and thermodynamics. |
Predictive Modeling for Design of Novel Peroxide-Nitrile Hybrid Systems
The rational design of novel peroxide-nitrile hybrid systems, molecules that incorporate both the energetic peroxide (-O-O-) and the versatile nitrile (-C≡N) functional groups, presents a significant challenge due to the inherent reactivity and potential instability of the peroxide linkage. Predictive modeling, leveraging the power of computational chemistry and theoretical calculations, has emerged as an indispensable toolkit for the in silico design and screening of these materials. dtic.mil This approach allows for the systematic evaluation of molecular properties related to stability, reactivity, and performance before undertaking costly and potentially hazardous synthetic efforts. frontiersin.orgrsc.org By building robust models, researchers can navigate the vast chemical space to identify promising candidates with tailored properties.
The predictive modeling workflow for designing new peroxide-nitrile hybrids typically integrates several sophisticated computational techniques, including quantum chemical calculations, Quantitative Structure-Property Relationship (QSPR) models, and molecular dynamics simulations.
Quantum Chemical Calculations for Mechanistic Insights and Stability Assessment
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of individual molecules. ichem.mdacs.org For peroxide-nitrile hybrids, DFT is crucial for calculating the O-O bond dissociation energy (BDE), which is a primary indicator of thermal stability. wayne.educhemrxiv.org A lower BDE suggests that the peroxide bond is weaker and more susceptible to cleavage, which can initiate decomposition.
In a design context, chemists can computationally introduce various substituent groups (R) to the core structure of a molecule like this compound and calculate the resulting change in the O-O BDE. This allows for a systematic exploration of structure-stability relationships. For instance, electron-withdrawing groups near the peroxide moiety can influence bond strength. High-level ab initio methods can provide benchmark BDE values for model compounds. chemrxiv.org
Below is an illustrative data table showing hypothetical O-O Bond Dissociation Energies calculated for a series of designed peroxide-nitrile hybrids using DFT. Such a table would be used to screen for molecules with enhanced peroxide bond stability.
| Compound ID | Substituent (R) on α-carbon | Calculated O-O BDE (kcal/mol) | Computational Method |
| PN-01 (Base) | -CH₃ | 42.5 | M06-2X/def2-TZVP |
| PN-02 | -H | 43.1 | M06-2X/def2-TZVP |
| PN-03 | -CF₃ | 48.2 | M06-2X/def2-TZVP |
| PN-04 | -F | 47.5 | M06-2X/def2-TZVP |
| PN-05 | -CN | 49.0 | M06-2X/def2-TZVP |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Property Relationship (QSPR) Modeling
While DFT provides detailed information on single molecules, Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predict macroscopic properties for a large number of compounds rapidly. researchgate.netaidic.it These models establish a mathematical relationship between a property of interest (like thermal stability or decomposition temperature) and a set of numerical values known as molecular descriptors. wikipedia.orgnih.gov
For the design of peroxide-nitrile hybrids, a QSPR model could be developed to predict a key safety parameter, such as the onset temperature of decomposition. The process involves:
Assembling a training set of known peroxides or related energetic materials with experimentally determined stability data.
Calculating a wide range of molecular descriptors for each compound, which can encode topological, geometrical, electronic, and constitutional features.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.gov
Validating the model using internal and external validation techniques to ensure its robustness and predictive power. researchgate.net
Once validated, this QSPR model can be used to screen large virtual libraries of novel peroxide-nitrile candidates, providing a rapid assessment of their likely thermal stability without the need for more intensive computations. nih.gov
The following interactive table presents a hypothetical QSPR model output for screening newly designed peroxide-nitrile compounds. The descriptors could include measures like molecular weight, electronegativity counts, and quantum-chemically derived values like the energy of the highest occupied molecular orbital (HOMO).
| Compound ID | Molecular Weight ( g/mol ) | Number of Electronegative Atoms | E(HOMO) (eV) | Predicted Decomposition Onset T (°C) |
| PN-H-01 | 131.13 | 4 | -7.1 | 110 |
| PN-H-02 | 145.16 | 4 | -7.3 | 105 |
| PN-H-03 | 199.12 | 7 | -8.2 | 145 |
| PN-H-04 | 149.11 | 5 | -8.0 | 138 |
| PN-H-05 | 156.14 | 5 | -8.5 | 152 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reactive Molecular Dynamics (MD) Simulations
To understand the decomposition behavior of promising candidates under realistic conditions, reactive molecular dynamics (MD) simulations can be employed. nih.gov Unlike classical MD, reactive force fields (like ReaxFF) can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. aip.orgstackexchange.compurdue.edu
An MD simulation could model a bulk system of a selected peroxide-nitrile hybrid at elevated temperatures. The simulation would track the trajectories of all atoms over time, providing critical insights into:
Initial decomposition steps and reaction mechanisms.
The formation of short-lived radical intermediates.
The subsequent reaction pathways and final decomposition products.
This information is invaluable for assessing not only the stability of the molecule but also the nature of its decomposition, which is a key aspect of its safety profile. By analyzing these simulations, researchers can refine their designs to promote less hazardous decomposition pathways.
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Green Synthetic Methodologies
The imperative for environmentally benign chemical processes is driving the development of sustainable methods for the synthesis of 2-Hydroperoxy-2-methylpropanenitrile. Traditional routes often rely on hazardous reagents and energy-intensive conditions. The future lies in embracing green chemistry principles to minimize environmental impact and enhance process safety.
Key areas of exploration include the use of molecular oxygen as a green oxidant, replacing less environmentally friendly oxidizing agents. Photocatalysis, harnessing visible light to drive chemical transformations, presents another promising avenue. The development of biocatalytic methods, employing enzymes to carry out the synthesis under mild conditions, is also a significant area of interest, potentially offering high selectivity and reducing the generation of toxic byproducts. Furthermore, the adoption of continuous flow chemistry is anticipated to provide safer and more efficient production of peroxides, minimizing the risks associated with handling these potentially hazardous compounds.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The efficiency and selectivity of reactions involving this compound are critically dependent on the catalytic systems employed. Future research will focus on the design and application of novel catalysts to control its reactivity with greater precision.
Transition metal catalysts are being investigated for their ability to activate the hydroperoxide group and facilitate selective transformations. Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative, often providing high levels of stereoselectivity. Photocatalytic systems, which use light to generate reactive intermediates, are also being explored to enable new reaction pathways. The development of bifunctional catalysts, capable of activating both the hydroperoxide and nitrile functionalities, could lead to novel and efficient synthetic methods.
| Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysts | High reactivity, tunable selectivity | Development of earth-abundant metal catalysts, understanding reaction mechanisms. |
| Organocatalysts | Metal-free, high stereoselectivity | Design of novel chiral catalysts, expansion of reaction scope. |
| Photocatalysts | Mild reaction conditions, unique reactivity | Development of efficient visible-light photocatalysts, exploration of new transformations. |
| Bifunctional Catalysts | Enhanced efficiency and selectivity | Design of catalysts with dual activation sites for hydroperoxide and nitrile groups. |
Advanced Applications in Polymer Engineering and Functional Materials
The unique combination of a hydroperoxide and a nitrile group in this compound makes it a valuable building block for the creation of advanced polymers and functional materials. The hydroperoxide moiety can act as a radical initiator for polymerization processes, enabling the synthesis of a wide range of polymers.
Research is underway to utilize this compound in the production of polymers with tailored properties. For instance, its role as an initiator in free-radical polymerization can be harnessed to create polymers like polyethylene (B3416737) and polyvinylchloride. wikipedia.org Furthermore, the development of polymeric hydroperoxides, as alternatives to volatile small-molecule initiators, is a key area of interest, particularly in applications like dental materials where reduced odor and improved safety are crucial. acs.orguky.edu The nitrile group, on the other hand, can be chemically modified post-polymerization to introduce various functionalities, leading to the creation of smart materials with responsive properties.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The complexity of chemical reactions involving this compound presents a significant challenge for traditional predictive methods. The integration of artificial intelligence (AI) and machine learning (ML) is set to transform this landscape by enabling more accurate and rapid prediction of reaction outcomes.
AI algorithms can be trained on vast datasets of chemical reactions to identify patterns and predict the products, yields, and optimal conditions for new reactions. encyclopedia.pub ML models are being developed to predict the decomposition rates and pathways of hydroperoxides, which is crucial for ensuring the safe handling and application of these compounds. wikipedia.org For this compound, AI can be employed to predict its reactivity with different substrates, screen for novel catalysts, and even propose entirely new reaction pathways that have not yet been explored experimentally. This computational approach will accelerate the discovery of new applications and a deeper understanding of the compound's chemical behavior.
Uncovering Undiscovered Reactivity Modes of Hydroperoxynitriles
While the primary reactivity of this compound is associated with its hydroperoxide and nitrile functionalities, there is a vast and largely unexplored landscape of novel reactivity modes waiting to be discovered. Future research will delve into these uncharted territories to unlock new synthetic possibilities.
One area of interest is the exploration of cycloaddition reactions where the hydroperoxynitrile could participate as a novel synthon. The unique electronic properties conferred by the adjacent hydroperoxy and nitrile groups may enable unprecedented cycloaddition pathways. Furthermore, the free radical chemistry of hydroperoxynitriles is a rich field for investigation. Understanding the generation and fate of radicals derived from this compound could lead to the development of new C-C and C-heteroatom bond-forming reactions. The potential for intramolecular rearrangements and fragmentations, triggered by the inherent reactivity of the hydroperoxide group, also presents exciting opportunities for discovering novel chemical transformations. A known reaction of α-hydroperoxynitriles is their involvement in oxidative decyanation, where they serve as intermediates in the conversion of secondary nitriles to ketones. acs.orguky.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
